
Vinyl benzoate
Overview
Description
Vinyl benzoate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of benzoic acid with vinyl alcohol. This compound is characterized by its aromatic ring structure, which is derived from benzoic acid, and a vinyl group attached to the ester functional group. This compound is used in various industrial applications, including as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl benzoate can be synthesized through several methods. One common method involves the transesterification of vinyl acetate with benzoic acid in the presence of a catalyst. For instance, a carbon-supported palladium catalyst (Pd/C) can be used to achieve high yields of this compound. The optimized conditions for this reaction include a reaction temperature of 80°C, a reaction time of 10 hours, and a catalyst dosage of 4.0 wt% of reactants. The molar ratio of benzoic acid to vinyl acetate is typically 1:11, resulting in a yield of 85.7% with a purity of 98.3% .
Industrial Production Methods: In industrial settings, this compound can be produced using eco-environmental synthetic methods. These methods often involve the use of reusable catalysts to minimize environmental pollution. For example, the transesterification method mentioned above can be scaled up for industrial production, offering a sustainable and efficient route for synthesizing this compound .
Chemical Reactions Analysis
Transesterification of Vinyl Acetate with Benzoic Acid
The most industrially relevant method involves Pd/C-catalyzed transesterification:
Reaction :
Parameter | Value |
---|---|
Temperature | 80°C |
Reaction Time | 10 h |
Catalyst Loading | 4.0 wt% of reactants |
Molar Ratio (BA:VA) | 1:11 |
Yield | 85.7% |
Purity | 98.3% |
The Pd/C catalyst demonstrated reusability for 5 cycles with only a 4.7% yield drop. This method avoids toxic mercuric salts, offering an eco-friendly alternative .
Polymerization Reactions
This compound undergoes radical polymerization due to its terminal vinyl group:
Reaction :
Applications :
-
UV-Curable Coatings : Acts as a reactive diluent in UV-curing formulations, replacing toxic acrylates .
-
Copolymers : Forms block copolymers with styrene or acrylates for tailored thermal and mechanical properties .
Nucleophilic Substitution
This compound reacts with alcohols/thiols under acidic conditions:
Example :
Cycloaddition and Rearrangement
-
Diels-Alder Reactions : The vinyl group participates in [4+2] cycloadditions with dienes .
-
Intramolecular Cyclization : Forms benzofuran derivatives under thermal conditions .
Hydrolytic Stability
Hydrolysis occurs in aqueous acidic/basic media:
Thermal Decomposition
Decomposes at >180°C, releasing CO₂ and benzene derivatives .
Comparative Reaction Data
Stability Data
Property | Value | Source |
---|---|---|
Solubility in Methanol | Miscible | |
Flash Point | 82°C | |
Decomposition Temperature | >180°C | |
Hydrolytic Sensitivity | High (pH >8) |
Scientific Research Applications
Polymer Chemistry
Polymerization Processes
Vinyl benzoate is primarily utilized in the synthesis of poly(this compound) (PVB), which can be produced through various polymerization techniques, including thermal initiation and radiation-induced polymerization. Studies have shown that the polymerization rate is influenced by the concentration of initiators and the degree of polymerization, allowing for tailored properties in the resulting polymers .
Properties of Poly(this compound)
PVB exhibits desirable characteristics such as thermal stability and mechanical rigidity due to the presence of the benzoate ring. These properties make it suitable for applications in coatings, adhesives, and as a matrix for composite materials . The thermal degradation of PVB begins at approximately 263 °C, indicating its stability under high-temperature conditions .
Drug Delivery Systems
Nanoparticle Formulation
Recent research has highlighted the potential of poly(this compound) nanoparticles as carriers for molecular delivery. These nanoparticles can encapsulate lipophilic compounds effectively, demonstrating a loading capacity of up to 1.6% by weight for lipid-soluble molecules such as coumarin-6 . The stability of these nanoparticles in physiological conditions (e.g., phosphate buffer and blood serum) enhances their applicability in pharmaceutical formulations.
Biocompatibility and Toxicity
In vitro studies indicate that poly(this compound) nanoparticles are non-toxic to human epithelial cells and primary bovine aortic endothelial cells, with IC(50) values exceeding 1000 μg/mL . This biocompatibility is crucial for their use in drug delivery applications, minimizing adverse effects when administered.
Coatings and Adhesives
This compound is also used in formulating specialty coatings and adhesives. Its ability to undergo copolymerization with other monomers allows for the development of materials with enhanced adhesion properties and resistance to environmental factors. The incorporation of this compound into adhesive formulations can improve performance metrics such as shear strength and thermal stability.
Chemical Reagent and Pharmaceutical Intermediates
This compound serves as a valuable chemical reagent in organic synthesis and as an intermediate in pharmaceutical manufacturing. Its reactivity allows it to participate in various chemical transformations, making it a versatile building block for creating complex organic molecules .
Environmental Applications
Recent studies have explored the fumigation toxicity of this compound against pests, indicating its potential use as a biopesticide or fumigant. Compared to other benzoate compounds, this compound demonstrated significant mortality rates against various strains, suggesting its effectiveness in pest control strategies .
Mechanism of Action
Vinyl benzoate can be compared with other vinyl esters such as vinyl acetate and vinyl sulfonate:
Comparison with Similar Compounds
- Vinyl Acetate
- Vinyl Sulfonate
- Vinyl Carbamate
- Vinyl Phosphate
Vinyl benzoate stands out due to its unique combination of aromatic and vinyl functional groups, making it a versatile compound in various chemical and industrial applications.
Biological Activity
Vinyl benzoate is an organic compound classified as an ester, formed from the reaction of benzoic acid and vinyl alcohol. It is primarily utilized in the production of polymers and as a chemical intermediate in various industrial applications. Understanding its biological activity is crucial for assessing its safety, potential therapeutic benefits, and environmental impact.
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 152.16 g/mol
- Appearance : Colorless liquid
- Boiling Point : Approximately 210 °C
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted the antibacterial activity of various benzoate esters, including this compound, against different bacterial strains. The results indicated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Insecticidal Activity
This compound has shown potential as an insecticide. Research demonstrated that certain analogs of benzoate esters, including this compound, possess contact toxicity against various insect species. In laboratory settings, it was found that this compound had a notable lethal dose (LD50) against target insects, suggesting its utility in pest control .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated in cancer cell lines. Studies indicated that this compound could induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of this compound against clinical isolates, it was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL. The study employed disk diffusion methods to evaluate the zone of inhibition and confirmed the compound's potential as a natural antibacterial agent .
Case Study 2: Insecticidal Application
A field trial evaluated the effectiveness of this compound as an insecticide in agricultural settings. The results showed a significant reduction in pest populations when applied at concentrations of 100 mg/L. The study concluded that this compound could serve as an eco-friendly alternative to synthetic pesticides .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing vinyl benzoate in laboratory settings?
this compound is typically synthesized via esterification reactions between benzoic acid derivatives (e.g., benzoyl chloride) and vinyl alcohol or its precursors. Key steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts for greener synthesis .
- Purification : Distillation or column chromatography to isolate high-purity product .
- Yield optimization : Monitoring reaction time, temperature, and stoichiometry using kinetic studies .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Spectroscopy : NMR (¹H and ¹³C) for functional group identification, IR for ester linkage confirmation .
- Chromatography : GC-MS or HPLC to assess purity and detect byproducts .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Replication : Conduct triplicate experiments with controlled variables (e.g., solvent purity, humidity) .
- Documentation : Detailed protocols for reagent sources, equipment calibration, and environmental conditions .
- Statistical validation : Use ANOVA to compare batch variations and identify outlier causes .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing this compound’s reaction conditions?
- Factorial design : Systematically vary factors like temperature, catalyst concentration, and solvent polarity to identify optimal conditions .
- Response surface methodology (RSM) : Model interactions between variables to predict maximum yield .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
- Controlled degradation studies : Expose samples to stressors (UV light, humidity) and analyze degradation products via LC-MS .
- Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., oxygen exposure) .
- Cross-validation : Compare results with independent assays (e.g., accelerated aging tests) .
Q. What advanced techniques are suitable for studying this compound’s reactivity in polymer applications?
- Kinetic modeling : Use Arrhenius equations to predict polymerization rates under different initiator concentrations .
- Surface analysis : Employ X-ray photoelectron spectroscopy (XPS) to study copolymerization efficiency .
- Computational chemistry : Simulate reaction pathways using density functional theory (DFT) to identify transition states .
Q. How can mechanistic studies on this compound’s hydrolysis be structured to account for pH-dependent behavior?
- pH-stat titration : Monitor hydrolysis rates at controlled pH levels to derive rate constants .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer mechanisms .
- Comparative analysis : Contrast hydrolysis pathways with structurally similar esters (e.g., vinyl acetate) to identify substituent effects .
Q. What methodologies address challenges in detecting trace impurities in this compound batches?
- High-resolution mass spectrometry (HRMS) : Identify low-abundance contaminants with ppm-level sensitivity .
- Solid-phase microextraction (SPME) : Pre-concentrate impurities for enhanced detection limits .
- Method validation : Follow ICH guidelines for precision, accuracy, and robustness .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are recommended for comparative studies of this compound derivatives?
- Principal component analysis (PCA) : Reduce dimensionality in datasets to highlight key performance metrics .
- Cluster analysis : Group derivatives by reactivity or stability profiles for structure-activity relationships (SAR) .
- Bayesian inference : Quantify uncertainty in predictive models for derivative synthesis .
Q. Ethical and Methodological Rigor
Q. How can researchers align their studies on this compound with ethical guidelines for chemical safety?
Properties
IUPAC Name |
ethenyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCZZVUFDCZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-32-0 | |
Record name | Benzoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227700 | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-78-8 | |
Record name | Vinyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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